molecular formula C22H21BrO5 B2382522 2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate CAS No. 384363-56-8

2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2382522
CAS No.: 384363-56-8
M. Wt: 445.309
InChI Key: HYCVCQOPTGFHCS-RMKNXTFCSA-N
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Description

This compound is a benzofuran derivative featuring a 6-bromo substituent, a 5-cinnamyloxy group, and a 2-methyl group on the benzofuran core. The ester moiety at the 3-position is a 2-methoxyethyl group, distinguishing it from common methyl or ethyl esters. Benzofuran derivatives are pharmacologically significant due to their antimicrobial, antifungal, and cytotoxic activities .

Properties

IUPAC Name

2-methoxyethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrO5/c1-15-21(22(24)27-12-11-25-2)17-13-20(18(23)14-19(17)28-15)26-10-6-9-16-7-4-3-5-8-16/h3-9,13-14H,10-12H2,1-2H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVCQOPTGFHCS-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC=CC3=CC=CC=C3)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC/C=C/C3=CC=CC=C3)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Cinnamyloxy Substitution: The cinnamyloxy group can be introduced through an etherification reaction using cinnamyl alcohol and a suitable leaving group, such as a tosylate or mesylate.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the benzofuran with methoxyethanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic steps for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium azide (NaN3) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylic acid.

    Reduction: Formation of 2-methoxyethyl 5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate.

    Substitution: Formation of 2-methoxyethyl 6-azido-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate.

Scientific Research Applications

2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The cinnamyloxy group could facilitate binding to hydrophobic pockets, while the bromine atom might participate in halogen bonding interactions. The methoxyethyl and carboxylate groups could enhance solubility and bioavailability.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

  • Cinnamyloxy vs. Ethyl 6-Bromo-5-(Ethoxy)-2-Methylbenzofuran-3-Carboxylate (): The ethoxy group lacks aromaticity, resulting in weaker interactions with hydrophobic enzyme pockets .

Ester Group Modifications

  • 2-Methoxyethyl vs. Methyl 6-Bromo-5-(Cinnamyloxy)-2-Methylbenzofuran-3-Carboxylate (): The methyl ester reduces solubility but may enhance lipophilicity, favoring blood-brain barrier penetration . Ethyl 6-Bromo-5-(Cinnamyloxy)-2-Methylbenzofuran-3-Carboxylate (): Ethyl esters balance lipophilicity and solubility, often used as prodrugs .

Bromine Substitution at the 6-Position

  • Bromination at the 6-position is a common strategy to modulate electronic effects and steric bulk. indicates brominated benzofurans exhibit lower cytotoxicity than non-brominated analogs, suggesting a safety advantage .

Antimicrobial Activity

  • Target Compound : While direct data are unavailable, structural analogs with cinnamyloxy groups (e.g., ) show moderate antifungal activity. The conjugated system may disrupt fungal cell membranes .
  • Methyl 5-Bromo-7-[2-(Diethylamino)Ethoxy]-6-Methoxybenzofuran-2-Carboxylate (): Exhibits potent antimicrobial activity (MIC 3–12.9 × 10⁻³ µmol/cm³) due to the diethylaminoethoxy group, which enhances cationic interactions with microbial membranes .

Cytotoxic Activity

  • Target Compound : The cinnamyloxy group may confer cytotoxicity via intercalation into DNA or inhibition of topoisomerases, as seen in related styrenyl derivatives .

Physicochemical Properties

Property Target Compound Methyl Ester Analog () Ethyl Ester Analog ()
Molecular Weight (g/mol) ~443 (estimated) 400.03 415.3
LogP (Predicted) ~4.5 (highly lipophilic) 5.7 4.8
Solubility Moderate (2-methoxyethyl) Low (methyl ester) Moderate (ethyl ester)
Thermal Stability Stable (bromine reduces reactivity) Moderate Moderate

Biological Activity

2-Methoxyethyl 6-bromo-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound includes a benzofuran core with several substituents:

  • Bromine atom at position 6
  • Cinnamyloxy group at position 5
  • Methoxyethyl group at position 2
  • Carboxylate ester functionality

Molecular Formula and Characteristics

PropertyValue
Molecular FormulaC19H23BrO5
Molar Mass433.29 g/mol
Density1.359 g/cm³ (predicted)
Boiling Point470.2 °C (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cinnamyloxy group enhances hydrophobic interactions, while the bromine atom may participate in halogen bonding, contributing to its binding affinity. The methoxyethyl and carboxylate groups improve solubility and bioavailability, which are crucial for effective biological activity.

Antimicrobial Activity

Research indicates that compounds in the benzofuran class exhibit significant antimicrobial properties. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. This activity may be linked to the disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent in vitro. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is necessary to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on a series of benzofuran derivatives, including this compound, revealed that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a marked reduction of inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Evaluation : A recent study assessed the cytotoxic effects of various benzofuran derivatives on human cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells through apoptosis induction .

Comparison with Similar Compounds

Compound NameActivity TypeKey Differences
2-Methoxyethyl 6-chloro-5-(cinnamyloxy)-2-methylbenzofuran-3-carboxylateAntimicrobialChlorine instead of bromine
2-Methoxyethyl 6-bromo-5-(phenoxy)-2-methylbenzofuran-3-carboxylateAnti-inflammatoryPhenoxy group instead of cinnamyloxy
2-Methoxyethyl 6-bromo-5-(benzyloxy)-2-methylbenzofuran-3-carboxylateAnticancerBenzyloxy group instead of cinnamyloxy

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